Droxidopa

説明

特性

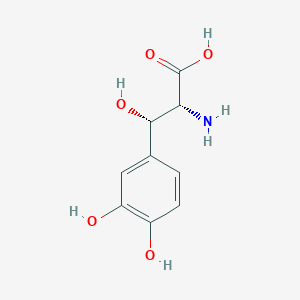

IUPAC Name |

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWYKJLNLSIPIN-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046422, DTXSID201017236 | |

| Record name | Droxidopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threo-3,4-Dihydroxyphenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23651-95-8, 3916-18-5 | |

| Record name | Droxidopa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23651-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(βS)-β,3-Dihydroxy-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3916-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threo-dihydroxyphenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droxidopa [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droxidopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Droxidopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threo-3,4-Dihydroxyphenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROXIDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7A92W69L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THREO-DIHYDROXYPHENYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A0V01WKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件

ドロキシドパはいくつかの方法で合成することができます。一般的な方法の1つは、3,4-ジヒドロキシベンズアルデヒドを原料とする方法です。 この化合物は、グリシンとの縮合、それに続く還元と加水分解を経て、ドロキシドパを生成する一連の反応を起こします . 別の方法では、ドロキシドパをラセミ化し、その後結晶化して光学活性体を得る方法があります .

工業的製造方法

ドロキシドパの工業的製造では、通常、高性能液体クロマトグラフィー(HPLC)を用いて精製を行います。このプロセスには、メタノール、トリエチルアミン、アセトニトリルなどの溶媒を使用します。 最終生成物は、結晶化と乾燥によって得られます .

化学反応の分析

科学研究への応用

ドロキシドパは、幅広い科学研究への応用を持っています。

化学: アミノ酸代謝と神経伝達物質合成の研究のためのモデル化合物として使用されます。

生物学: ドロキシドパは、神経系に関する研究、特にノルエピネフリンの様々な生理学的プロセスにおける役割の解明に使用されます。

医学: 主に神経性起立性低血圧の治療に使用されており、パーキンソン病や多系統萎縮症などの他の疾患の治療の可能性についても研究されています

科学的研究の応用

Pharmacological Mechanism

Droxidopa functions as a precursor to norepinephrine, which is essential for regulating vascular tone and blood pressure. By increasing norepinephrine levels, this compound enhances sympathetic nervous system activity, thus improving blood pressure control in patients with nOH. This mechanism is particularly beneficial for individuals suffering from conditions such as Parkinson's disease and multiple system atrophy, where autonomic dysfunction is prevalent .

Treatment of Neurogenic Orthostatic Hypotension

This compound has been extensively studied for its efficacy in treating nOH. Clinical trials have demonstrated that this compound significantly improves standing blood pressure and alleviates symptoms associated with nOH. For instance, a study showed that patients receiving this compound experienced a mean increase in standing systolic blood pressure of 11.2 mm Hg compared to 3.9 mm Hg in the placebo group (p < 0.001) over the course of treatment .

Key Findings:

- Symptom Improvement: In clinical trials, this compound improved overall symptom scores significantly more than placebo, with notable reductions in dizziness and lightheadedness .

- Long-Term Efficacy: A 12-month open-label extension study indicated that patients maintained improvements in both blood pressure and quality of life metrics over time .

| Study | Duration | Key Outcome |

|---|---|---|

| NOH301 | 10 weeks | Significant increase in standing BP compared to placebo (p < 0.001) |

| NOH306 | 12 months | Sustained symptom relief and improved quality of life reported |

| NOH302 | Open-label | Withdrawal from treatment led to symptom worsening |

Case Studies

Several case studies highlight the effectiveness of this compound in real-world settings:

- Parkinson's Disease Patient: A patient with Parkinson's disease reported marked improvement in daily activities and a reduction in falls after initiating this compound therapy. After six months, the patient noted fewer episodes of dizziness and an overall enhancement in life quality .

- Multiple System Atrophy: Another case involved a patient diagnosed with multiple system atrophy who experienced significant symptomatic relief from nOH after treatment with this compound. The patient reported improved mobility and reduced reliance on assistive devices .

Safety and Tolerability

This compound is generally well-tolerated among patients, with adverse effects being relatively mild. Common side effects include headache, nausea, and supine hypertension; however, these are manageable and often resolve with dose adjustments or monitoring . The incidence of serious adverse events remains low.

作用機序

類似の化合物との比較

類似の化合物

ミドドリン: 起立性低血圧の治療に使用される別の薬物です。αアドレナリン受容体を刺激することにより、血管収縮薬として作用します。

レボフェッド(ノルエピネフリン): 重度の低血圧やショックの治療のために、緊急時に血管収縮薬として直接使用されます.

ドロキシドパの独自性

ドロキシドパの独自性は、血脳関門を通過し、中枢神経系でノルエピネフリンに変換される点にあります。 これは、神経性起立性低血圧など、中枢神経系のノルエピネフリン濃度が不足している状態の治療に特に有効です.

類似化合物との比較

Mechanistic and Molecular Differences :

- Target Receptor Interactions: Both Droxidopa and L-DOPA interact with β2-adrenergic receptors (β2AR), but this compound’s β-OH group in its ethanolamine tail forms stronger hydrogen bonds with Asp113 and Asn312 residues, enhancing receptor stability. L-DOPA primarily interacts via its carboxylic acid moiety with Asn312 .

- Metabolic Pathways: L-DOPA is a dopamine precursor, whereas this compound directly increases norepinephrine.

Clinical Outcomes :

- L-DOPA improves motor symptoms in PD but exacerbates nOH in 20–50% of patients. This compound specifically targets nOH without worsening motor function .

Adrenaline (Epinephrine)

Molecular Interactions :

- Both this compound and adrenaline bind β2AR via catechol and ethanolamine moieties. This compound’s synthetic structure mimics adrenaline’s β-OH group, enabling similar hydrogen bonding with Ser203/Ser207 and hydrophobic interactions with Val114/Phe193 .

- Divergence: Adrenaline has rapid pressor effects but short half-life (~2 minutes). This compound’s prodrug design ensures sustained norepinephrine elevation (t½ = 2.5–3 hours) .

Clinical Relevance :

- Adrenaline is used in acute hypotension; this compound is optimized for chronic nOH management without requiring continuous infusion .

Midodrine and Fludrocortisone

Mechanistic Contrast :

- Midodrine: An α1-adrenergic agonist, causes direct vasoconstriction.

- Fludrocortisone: A mineralocorticoid that expands plasma volume. It lacks direct norepinephrine effects and poses risks of hypokalemia and fluid retention .

Efficacy Data :

- In a meta-analysis, this compound reduced dizziness (mean difference: −0.97; 95% CI: −1.51, −0.42) and improved standing SBP (+3.9 mmHg) more effectively than placebo, with comparable safety to midodrine .

Atomoxetine

Emerging Comparison :

- Atomoxetine, a norepinephrine reuptake inhibitor, shows promise in refractory hypotension. In critically ill patients, this compound facilitated IV vasopressor weaning in 90% of survivors vs. 44.4% with atomoxetine .

- Advantage: this compound’s prodrug mechanism ensures predictable norepinephrine synthesis, whereas atomoxetine’s efficacy depends on presynaptic neuron integrity .

Pharmacokinetic and Food Interaction Profile

This compound’s absorption is delayed by high-fat meals, reducing Cmax by 34% and AUC by 20%. Consistent administration (fed/fasted) is critical for stable hemodynamic effects .

| Condition | tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |

|---|---|---|---|

| Fasted | 2.5 | 1900 | 5500 |

| High-fat meal | 4.0 | 1250 | 4400 |

Data pooled from single-dose studies in healthy elderly subjects .

生物活性

Droxidopa, a synthetic precursor of norepinephrine, is primarily used in the treatment of neurogenic orthostatic hypotension (nOH). Its biological activity is characterized by its conversion to norepinephrine in the body, which subsequently enhances sympathetic nervous system activity and improves blood pressure regulation. This article delves into the pharmacodynamics, clinical efficacy, safety profile, and mechanism of action of this compound, supported by data tables and relevant case studies.

This compound is converted to norepinephrine through decarboxylation via the enzyme L-aromatic-amino-acid decarboxylase. This conversion occurs in both peripheral tissues and the central nervous system (CNS), allowing this compound to cross the blood-brain barrier effectively. Norepinephrine then acts on various adrenergic receptors:

- Alpha-1 adrenergic receptors : Mediates vasoconstriction.

- Beta-1 adrenergic receptors : Increases heart rate and myocardial contractility.

- Beta-2 adrenergic receptors : Causes vasodilation in skeletal muscle.

This multifaceted action results in increased blood pressure and improved symptoms associated with nOH, such as dizziness and lightheadedness .

Summary of Clinical Trials

This compound's efficacy has been evaluated in several clinical trials. The most notable studies include:

- NOH301 and NOH306 Trials : These trials demonstrated significant improvements in orthostatic hypotension symptoms compared to placebo.

- NOH302 Trial : Investigated the effects of withdrawal from this compound, showing that patients who discontinued treatment experienced worsening symptoms compared to those who continued .

Key Findings

- Symptom Improvement : Patients treated with this compound reported significant reductions in dizziness/lightheadedness (primary endpoint), fatigue, and visual disturbances. The overall improvement was statistically significant with a composite score change () on the Orthostatic Hypotension Symptom Assessment (OHSA) scale .

-

Hemodynamic Outcomes : Treatment resulted in notable increases in standing systolic blood pressure (SBP) and diastolic blood pressure (DBP) compared to placebo:

Parameter This compound (Mean ± SD) Placebo (Mean ± SD) P-value Upright SBP 11.5 ± 20.5 mmHg 4.8 ± 21.0 mmHg <0.001 Upright DBP 8.0 ± 15.5 mmHg 1.8 ± 17.3 mmHg <0.001

Safety Profile

This compound is generally well-tolerated, with most adverse events being mild to moderate:

- Common Adverse Events : Headache (11%), dizziness (8%), fatigue (5%), and urinary tract infections were reported more frequently than in the placebo group .

- Discontinuation Rates : Approximately 7% of patients discontinued due to adverse effects during open-label phases, primarily due to dizziness .

Case Studies

Several case studies further illustrate this compound's effectiveness:

- Case Study 1 : A patient with multiple system atrophy experienced significant symptom relief after starting this compound, with a marked decrease in episodes of syncope and improved quality of life metrics.

- Case Study 2 : In a cohort of Parkinson's disease patients, this compound treatment led to improved standing blood pressure and reduced falls, highlighting its role in managing postural hypotension effectively.

Q & A

Q. What is the metabolic pathway of droxidopa, and how do enzyme inhibitors (e.g., DDC, COMT) influence its pharmacokinetics?

this compound is metabolized via two primary enzymes: dopa decarboxylase (DDC) converts it to norepinephrine, while catechol-O-methyltransferase (COMT) degrades it to 3-methoxylated dihydroxyphenylserine . Concomitant use of DDC inhibitors (e.g., carbidopa) reduces norepinephrine synthesis, blunting blood pressure (BP) responses, particularly at high doses (e.g., 200 mg carbidopa). COMT inhibitors (e.g., entacapone) show no significant pharmacokinetic interference in single-dose studies, but long-term effects require further evaluation .

Q. How does food intake affect this compound absorption, and what are the implications for dosing protocols?

A high-fat meal delays absorption, reducing Cmax by 35% and prolonging tmax by 1.5 hours . However, total exposure (AUC) remains unchanged. Researchers must standardize dosing conditions (fed/fasted) in trials to minimize variability .

Q. What methodologies are used to assess this compound's efficacy in neurogenic orthostatic hypotension (nOH) trials?

Key endpoints include:

- Orthostatic Hypotension Questionnaire (OHQ) composite scores, focusing on dizziness/lightheadedness (Item 1) .

- Standing systolic BP measurements within 3 minutes post-posture change .

- Fall rates , analyzed via Poisson-inverse Gaussian models to account for skewed distributions .

Advanced Research Questions

Q. How do contradictory efficacy outcomes arise in this compound trials, and what methodological adjustments resolve them?

Early trials (e.g., Study 306A) failed primary endpoints due to insufficient power and heterogeneous outcome measures . Post hoc analyses using item-specific OHQ scores (e.g., dizziness) and fall-rate modeling revealed significant benefits masked by composite scoring . Adaptive trial designs with pre-specified secondary endpoints are recommended .

Q. What are the challenges in modeling this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationship in autonomic failure patients?

Autonomic failure patients exhibit impaired norepinephrine release , altering this compound's PD effects. Studies in healthy elderly subjects overestimate efficacy, necessitating compartmental PK-PD models that account for baseline norepinephrine deficits and polypharmacy interactions .

Q. How does titration strategy impact this compound's real-world persistence and efficacy?

Customized titration schedules (53% of patients) result in lower maintenance doses (~567 mg/day) and shorter persistence compared to label-recommended protocols (1,500–1,800 mg/day). Optimal dosing requires balancing symptom relief with supine hypertension risks, monitored via head-elevated BP measurements .

Q. What preclinical models validate this compound's potential in non-nOH indications (e.g., cancer)?

Molecular dynamics (MD) simulations (100 ns) reveal stable binding of this compound with cervical cancer proteins (PDB IDs: 3H15, 5VBN, 6NT9), suggesting DNA replication interference. Further validation requires in vitro cytotoxicity assays and xenograft models to assess therapeutic potential .

Q. How do analytical methods ensure this compound's stability and purity in formulation studies?

Stability-indicating HPLC methods detect degradation products (e.g., acid/alkali-induced impurities) at 0.05 µg/mL sensitivity. LC-MS and NMR confirm structural integrity, critical for batch consistency in clinical supplies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。